PD 166793 is a synthetic, low-molecular-weight compound originally developed by Parke-Davis (now Pfizer). [] It is classified as a wide-broad spectrum MMP inhibitor, indicating its ability to inhibit a wide range of MMP subtypes. [] This property makes it a valuable tool in scientific research, particularly in studies investigating the role of MMPs in various physiological and pathological processes.
PD 166793 acts as an inhibitor of matrix metalloproteinases (MMPs). [] While the exact mechanism is not detailed in the provided papers, broad-spectrum MMP inhibitors typically function by binding to the catalytic zinc ion present in the active site of MMPs. [] This binding prevents the enzyme from interacting with and degrading its target substrates, such as extracellular matrix proteins. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7